4-(Phenylselanyl)phenol
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Overview
Description
4-(Phenylselanyl)phenol is an organoselenium compound characterized by the presence of a phenylselanyl group attached to a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Phenylselanyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a phenol derivative with a phenylselanyl reagent. For example, the reaction of 4-bromophenol with diphenyl diselenide in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organoselenium chemistry can be applied. Industrial synthesis would likely involve optimizing reaction conditions to maximize yield and purity, potentially using continuous flow reactors for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylselanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction of the selenoxide can regenerate the phenylselanyl group.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration and bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Regenerated phenylselanyl group.
Substitution: Nitrated or halogenated phenol derivatives.
Scientific Research Applications
4-(Phenylselanyl)phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing selenium into aromatic compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Mechanism of Action
The mechanism of action of 4-(Phenylselanyl)phenol involves its interaction with biological molecules through the selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress pathways. The compound may target specific enzymes and proteins involved in oxidative stress response, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to an aromatic ring.
4-Hexylresorcinol: A phenolic compound with antiseptic properties.
4-Phenylphenol: A similar compound with a phenyl group instead of a phenylselanyl group.
Uniqueness
4-(Phenylselanyl)phenol is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties.
Properties
CAS No. |
80448-02-8 |
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Molecular Formula |
C12H10OSe |
Molecular Weight |
249.18 g/mol |
IUPAC Name |
4-phenylselanylphenol |
InChI |
InChI=1S/C12H10OSe/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H |
InChI Key |
ONFKRSFCIOLKPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C2=CC=C(C=C2)O |
Origin of Product |
United States |
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